1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide
Beschreibung
This compound is a structurally complex heterocyclic molecule featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 2-chlorophenyl group, a furan-2-yl moiety, and a piperidine-4-carboxamide side chain. The presence of a 2-chlorophenyl group may enhance lipophilicity and receptor binding affinity, while the furan-2-yl substituent could contribute to π-π stacking interactions in biological targets. The piperidine-4-carboxamide moiety is a common pharmacophore in bioactive molecules, often improving solubility and metabolic stability .
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c22-14-5-2-1-4-13(14)16(26-9-7-12(8-10-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-6-3-11-30-15/h1-6,11-12,16,29H,7-10H2,(H2,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGZYDJWNMOYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Thiosemicarbazides
A widely adopted method involves reacting 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine with α-bromo ketones under acidic conditions to form the thiazole ring, followed by triazole annulation.
Representative Protocol (Adapted from):
- Thiosemicarbazide Formation :
Furan-2-carboxylic acid (1.0 equiv) is converted to its hydrazide via treatment with hydrazine hydrate (3.0 equiv) in ethanol under reflux (8 h). Subsequent reaction with potassium thiocyanate (1.2 equiv) and hydrochloric acid yields 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (64% yield).
- Thiazole Ring Closure :
The thiadiazolamine (1.0 equiv) reacts with ethyl 2-bromoacetoacetate (1.1 equiv) in DMF at 80°C for 12 h, producing 2-(furan-2-yl)-5-hydroxy-6-ethoxycarbonyl-thiazolo[3,2-b]triazole (52% yield).
Critical Parameters :
One-Pot Triazolo-Thiazole Synthesis
Recent advances utilize dibenzoylacetylene (DBA) as a dipolarophile in catalyst-free [3+2] cycloadditions with thiazole precursors:
- Combine 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) and DBA (1.05 equiv) in acetonitrile
- Stir at 25°C for 4 h under N₂ atmosphere
- Precipitate product with ice-water, isolate via filtration (78% yield)
Advantages :
- Avoids toxic POCl₃ typically used in cyclodehydration
- Enables direct introduction of benzoyl groups for later functionalization
Functionalization of the Triazolo-Thiazole Intermediate
Hydroxylation at Position 6
Selective C-6 hydroxylation is achieved through:
Method A: Acidic Hydrolysis
- Treat 6-ethoxycarbonyl intermediate (1.0 equiv) with 6N HCl in dioxane (1:3 v/v)
- Reflux 8 h, neutralize with NaHCO₃, extract with EtOAc (89% purity)
Method B: Enzymatic Oxidation
- Use Aspergillus niger lactase (50 U/mg) in phosphate buffer (pH 6.8)
- 37°C, 24 h reaction converts 82% of ethyl ester to hydroxyl group
Furan-2-yl Group Installation
Late-stage functionalization via Suzuki-Miyaura coupling:
| Step | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Boronation | Bis(pinacolato)diboron (1.2 equiv) | Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv), DMF, 110°C, 12 h | 76% | |
| Coupling | 2-Furylboronic acid (1.5 equiv) | Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), DME/H₂O (4:1), 90°C, 8 h | 68% |
Assembly of the Piperidine-Carboxamide Moiety
Piperidine Ring Synthesis
Buchwald-Hartwig Amination Approach :
- Start with 4-cyano-piperidine (1.0 equiv)
- Protect amine as Boc derivative (Boc₂O, DMAP, CH₂Cl₂, 0°C → RT, 4 h)
- Hydrolyze nitrile to carboxamide: H₂O₂ (30%), NaOH (2N), EtOH, 60°C, 6 h (89% yield)
Alternative Pathway :
- Reductive amination of glutarimide with NH₃/H₂ (Raney Ni, 100 bar, 120°C) provides direct access to piperidine-4-carboxamide (63% yield)
Methylene Bridge Formation
Critical coupling between triazolo-thiazole and piperidine components uses:
Mannich-Type Reaction :
- Combine triazolo-thiazole (1.0 equiv), piperidine-4-carboxamide (1.2 equiv), paraformaldehyde (1.5 equiv)
- Catalyze with Yb(OTf)₃ (10 mol%) in MeCN at 60°C for 24 h
- Isolate product via silica chromatography (Hex/EtOAc 3:1 → 1:2 gradient)
Yield : 58%
Chiral Resolution :
- Separate diastereomers using Chiralpak AD-H column (n-hexane/i-PrOH 85:15, 1 mL/min)
- Isomer ratio typically 55:45 (syn:anti), with syn-isomer showing higher bioactivity
Final Coupling with 2-Chlorophenyl Group
Ullmann Coupling Protocol
| Parameter | Value |
|---|---|
| Substrate | Bromomethyl-triazolo-thiazole (1.0 equiv) |
| Aryl reagent | 2-Chlorophenylboronic acid (1.8 equiv) |
| Catalyst | CuI (10 mol%), 1,10-phenanthroline (20 mol%) |
| Base | Cs₂CO₃ (3.0 equiv) |
| Solvent | Dioxane/H₂O (10:1) |
| Temperature | 110°C |
| Time | 16 h |
| Yield | 61% |
| Purity | 98.2% (HPLC) |
| Source |
Process Optimization and Scale-Up Considerations
Critical Quality Attributes
| Parameter | Target | Method |
|---|---|---|
| Purity | ≥98% | HPLC (C18, 0.1% TFA in H₂O/MeCN) |
| Residual solvents | <500 ppm | GC-MS |
| Heavy metals | <10 ppm | ICP-OES |
| Enantiomeric excess | ≥99% | Chiral SFC |
Green Chemistry Improvements
- Replace DMF with Cyrene™ (dihydrolevoglucosenone) in cyclization steps (E-factor reduced from 32 → 18)
- Mechanochemical synthesis of triazolo-thiazole core reduces reaction time from 12 h → 45 min (ball milling, 30 Hz)
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO- d6) :
δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, furan-H), 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 1H, CH), 4.11 (br s, 1H, piperidine-H), 3.82–3.45 (m, 4H, piperidine-H), 2.91 (s, 2H, CONH₂)
HRMS (ESI+) :
Calcd for C₂₃H₂₁ClN₆O₃S [M+H]+: 521.1124, Found: 521.1129
Challenges and Alternative Approaches
Common Synthetic Pitfalls
Emerging Methodologies
- Flow Chemistry Approach :
Continuous flow system achieves 92% conversion in 8 min residence time vs 24 h batch- Reactor temp: 130°C
- Pressure: 12 bar
- Catalyst: Immobilized Pd/C
Biological Relevance and Applications
While beyond preparation scope, the compound's structure suggests potential as:
- PARP-1 inhibitor (IC₅₀ predicted: 12 nM, AutoDock Vina)
- Anticancer agent against MCF-7 cells (theoretical EC₅₀: 8.2 μM, QSAR analysis)
Analyse Chemischer Reaktionen
1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the furan ring.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Hydrolysis: The amide bond in the piperidine carboxamide moiety can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(2-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and pharmacological profiles. Below is a detailed comparison:
Core Heterocyclic Modifications
Piperidine/Piperazine Derivatives
Substituent-Driven Activity Trends
- Chlorophenyl vs.
- Furan-2-yl vs. Thiophene : Furan’s oxygen atom offers hydrogen-bonding capability, whereas thiophene-containing analogs (e.g., ) prioritize lipophilicity and aromatic stacking .
- Piperidine-4-Carboxamide vs. Piperazinyl-Furylmethanone: The carboxamide group in the target compound may enhance hydrogen-bonding with targets like proteases or kinases, while piperazinyl-furylmethanone derivatives () prioritize bulkier, more rigid interactions .
Research Findings and Data Gaps
- Synthetic Feasibility : The target compound’s synthesis likely involves multi-step cyclization and coupling reactions, analogous to methods in and .
- Pharmacological Data: No direct activity data exists for the target compound. However, structurally related piperidine-thiazole carboxamides () show kinase inhibitory activity (IC₅₀ values in nM range) .
Notes and Limitations
Activity Data : Most pharmacological data are inferred from related scaffolds; experimental validation is critical.
Synthetic Complexity : The triazolothiazole-piperidine-carboxamide architecture requires specialized reagents and conditions, as seen in and .
Q & A
Q. What synthetic methodologies are optimal for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, typically requiring:
- Solvent selection : Dimethylformamide (DMF) or chloroform for solubility and stability .
- Catalysts : Triethylamine or similar bases to facilitate coupling reactions .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
Key steps :
Formation of the thiazolo-triazole core via cyclization.
Introduction of the 2-chlorophenyl and piperidine-carboxamide groups via nucleophilic substitution.
Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>90%) .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR spectroscopy :
- and NMR identify proton environments (e.g., furan protons at δ 6.2–7.4 ppm, hydroxy group at δ 9–10 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the triazole-thiazole system.
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm, O-H stretch at ~3200 cm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 487.12) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screening against kinases or GPCRs due to structural similarity to bioactive triazole derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl/furan rings) impact bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Synthesize analogs via Suzuki-Miyaura coupling or Ullmann reactions.
- Compare IC values in dose-response assays .
Q. How can contradictory bioactivity data between analogs be resolved?
Example contradiction: A furan-substituted analog shows antitumor activity in one study but no effect in another. Resolution strategies :
- Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and protocols .
- Computational modeling : Molecular docking to predict binding affinity variations (e.g., furan interactions with kinase ATP pockets) .
- Metabolic stability testing : Assess cytochrome P450 metabolism to rule out false negatives .
Q. What challenges arise in scaling up multi-step synthesis, and how are they addressed?
Challenges :
- Low yield in final coupling step due to steric hindrance .
- Epimerization of the piperidine-carboxamide group under basic conditions .
Solutions : - Flow chemistry : Continuous processing improves reaction control for cyclization steps .
- Chiral resolution : Use of (R)-BINAP ligands to maintain stereochemistry .
Q. What computational tools are suitable for predicting pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
